4,4'-Sulfonylbis(phenoxybenzene)
CAS No.: 1623-91-2
Cat. No.: VC21275544
Molecular Formula: C24H18O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1623-91-2 |
---|---|
Molecular Formula | C24H18O4S |
Molecular Weight | 402.5 g/mol |
IUPAC Name | 1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene |
Standard InChI | InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H |
Standard InChI Key | UPGLMYCVFCOYJV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound’s structure consists of two phenoxybenzene groups connected via a sulfonyl bridge at the para positions. The sulfonyl group introduces polarity and electron-withdrawing effects, influencing the molecule’s reactivity and intermolecular interactions. The InChI key UPGLMYCVFCOYJV-UHFFFAOYSA-N
and SMILES notation C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
confirm the connectivity and stereoelectronic configuration .
Nomenclature and Synonyms
The IUPAC name 1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene reflects its substitution pattern. Common synonyms include:
Physicochemical Properties
Basic Physical Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 402.5 g/mol | |
Appearance | Crystalline solid | |
Solubility | Organic solvents (e.g., DMSO) | |
Stability | Stable at room temperature |
The compound’s high melting point (exact value unspecified in literature) and density are attributed to its rigid, symmetrical structure and strong intermolecular forces .
Synthesis and Catalytic Applications
Role in Organic Synthesis
The compound serves as a catalyst in amination reactions. For example, in the synthesis of 4-amino-5-chloro-1-phenylpyridazin-6-one (chloridazon), it achieves yields up to 92.3% under optimized conditions (130°C, 5 bar ammonia pressure) .
Table 1: Catalytic Performance in Chloridazon Synthesis
Catalyst Loading | Temperature | Pressure | Yield |
---|---|---|---|
0.15 mol | 130°C | 5 bar | 92.3% |
0.05 mol | 130°C | 5 bar | 90% |
The catalyst is recoverable via acid precipitation, with >99% retrieval efficiency, underscoring its practicality in industrial processes .
Applications in Materials Science
Organic Electronics
The sulfonyl group’s electron-withdrawing nature and the compound’s extended conjugation make it a candidate for:
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Electron-Transport Layers: In OLEDs, where sulfones enhance electron injection efficiency.
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Dye-Sensitized Solar Cells (DSSCs): As a charge-separation promoter .
Polymer Modification
Incorporation into poly(ether sulfone) matrices improves thermal stability and mechanical strength, beneficial for high-performance membranes and coatings .
Parameter | Recommendation |
---|---|
Storage Temperature | Room temperature, dry environment |
Stability | Stable for ≥6 months at -80°C |
Solubilization | Use DMSO or ethanol; avoid aqueous solutions |
Future Research Directions
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Toxicity Studies: Systematic evaluation of ecotoxicological impacts.
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Advanced Material Design: Exploration in perovskite solar cells and conductive polymers.
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Synthetic Optimization: Development of greener synthesis routes using biocatalysts or solvent-free conditions.
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